molecular formula C22H22N4O3 B2547860 2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-propoxyphenyl)methyl]acetamide CAS No. 1207032-46-9

2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-propoxyphenyl)methyl]acetamide

Cat. No.: B2547860
CAS No.: 1207032-46-9
M. Wt: 390.443
InChI Key: QADHPOTWMUTYCI-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[5,4-b]indole class of heterocyclic molecules, characterized by a fused pyrimidine-indole core. The acetamide group at position 2 of the pyrimidoindole scaffold is substituted with a 4-propoxyphenylmethyl moiety, distinguishing it from structurally related analogs.

Properties

IUPAC Name

2-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[(4-propoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-2-11-29-16-9-7-15(8-10-16)12-23-19(27)13-26-14-24-20-17-5-3-4-6-18(17)25-21(20)22(26)28/h3-10,14,25H,2,11-13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADHPOTWMUTYCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-propoxyphenyl)methyl]acetamide typically involves multi-step organic reactions. One common method includes the condensation of a pyrimidine derivative with an indole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production .

Chemical Reactions Analysis

Types of Reactions

2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-propoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-propoxyphenyl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-propoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound shares a pyrimido[5,4-b]indole core with modifications at the acetamide side chain and phenyl substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents on Pyrimidoindole Core Acetamide Side Chain Modification Key Structural Differences vs. Target Compound Reference
N-(4-ethylphenyl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide 4-oxo-3H,4H,5H-pyrimidoindole N-(4-ethylphenyl) Ethyl group instead of propoxyphenylmethyl
2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide 3-methyl-4-oxo core + thio linkage N-[4-(trifluoromethoxy)phenyl] Thioether bridge; trifluoromethoxy substituent
N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide 3-(3-methoxyphenyl)-4-oxo core + thio linkage N-(4-ethylphenyl) Methoxy substitution on phenyl ring; thioether linkage
N-(4-Chlorophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide Triazino[5,6-b]indole core N-(4-chlorophenyl) Triazine core instead of pyrimidine; chloro substituent

Key Observations:

Core Modifications : The pyrimidoindole core is conserved in most analogs, but substitutions at positions 2 (e.g., thioether in ) or 3 (e.g., methyl in ) alter electronic properties and steric bulk.

Side Chain Diversity : The N-arylacetamide group varies in substituents (e.g., propoxy, ethyl, trifluoromethoxy), impacting lipophilicity and target binding. The target compound’s propoxyphenylmethyl group offers a balance between hydrophobicity and metabolic stability compared to shorter alkyl chains (e.g., ethyl in ).

A. TLR4 Ligand Activity

Compounds with pyrimidoindole cores and N-arylacetamide side chains (e.g., 27–34 in ) were screened as TLR4 modulators. For example:

  • N-(tert-butyl)-2-((4-oxo-3-phenylpyrimidoindol-2-yl)thio)acetamide (32) showed moderate TLR4 binding (IC₅₀: 1.2 µM).
  • N-(tetrahydrofuran-2-ylmethyl) derivatives exhibited improved solubility due to oxygen-rich substituents .
    The target compound’s propoxyphenyl group may enhance membrane permeability compared to polar substituents like tetrahydrofuran.

B. Antimalarial Potential

Pyrimidoindole derivatives with electron-withdrawing groups (e.g., bromo in ) demonstrated activity against Plasmodium falciparum. The target’s propoxy group, being electron-donating, may reduce efficacy compared to halogenated analogs but improve safety profiles .

Biological Activity

The compound 2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-propoxyphenyl)methyl]acetamide is a member of the pyrimidoindole family, which has been gaining attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular structure of this compound includes a pyrimidoindole core fused with an acetamide group and a propoxyphenyl substituent. This unique combination is hypothesized to influence its pharmacological properties significantly.

The biological activity of this compound primarily involves interactions with specific cellular targets. It is believed to modulate the activity of enzymes and receptors that are crucial in various signaling pathways. For instance, the compound may inhibit specific kinases associated with cell proliferation, thus exhibiting potential anti-cancer properties .

Biological Activities

Research indicates that this compound may exhibit a range of biological activities:

  • Anti-Cancer Activity : Preliminary studies suggest that derivatives of pyrimidoindoles can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .
  • Anti-Inflammatory Effects : The compound has been evaluated for its ability to inhibit nitric oxide production in inflammatory models, indicating potential use in treating inflammatory diseases .
  • Immunomodulatory Properties : There is evidence suggesting that it may enhance innate immune responses, making it a candidate for immunotherapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-CancerInhibits cell proliferation via kinase inhibition,
Anti-InflammatoryReduces nitric oxide production,
ImmunomodulatoryEnhances innate immune responses

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds within the pyrimidoindole class:

  • Anti-Cancer Studies : A study demonstrated that pyrimidoindole derivatives could significantly reduce tumor size in xenograft models by inducing apoptosis in cancer cells .
  • Inflammation Models : Research on RAW 264.7 macrophages showed that compounds with similar structures effectively reduced pro-inflammatory cytokine levels, highlighting their potential as anti-inflammatory agents .
  • Molecular Docking Studies : Computational studies have indicated strong binding affinities between this compound and various target proteins involved in cancer progression and inflammation, supporting its therapeutic potential .

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